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Compound of Interest

Compound Name: DLin-MC2-DMA

Cat. No.: B10857451 Get Quote

Executive Summary
DLin-MC2-DMA ([(6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl] 3-

(dimethylamino)propanoate) is a synthetic ionizable cationic lipid used in the formulation of

Lipid Nanoparticles (LNPs).[1][2][3][4][5][6]

Primary Function: Encapsulation of polyanionic mRNA at low pH and facilitation of

endosomal escape at physiological pH.

Key Characteristic: It possesses a dimethylamino headgroup linked via a propanoate (3-

carbon) spacer to a dilinoleyl hydrophobic tail.[1]

Critical Distinction: Its apparent pKa is approximately 5.64, which is lower than the clinically

optimal range (6.2–6.[1]5) found in DLin-MC3-DMA.[1][7][8] This lower pKa shifts the

ionization equilibrium, making MC2 an excellent model for studying late-endosomal release

and reducing liver accumulation relative to higher-pKa analogues.[1]

Chemical Architecture & Mechanism of Action[6]
Structure-Activity Relationship (SAR)
The efficacy of DLin-MC2-DMA is dictated by its three functional domains.[1] Understanding

these allows researchers to predict in vivo behavior.[1]
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Domain Chemical Component Function

Headgroup Dimethylamino

Proton acceptor.[1] Remains

neutral at pH 7.4 (circulation)

to reduce toxicity; becomes

cationic at pH < 6.0

(endosome).[1]

Linker Propanoate (C3)

Determines the pKa. The

shorter ethyl-ester linker in

MC2 (vs. propyl-ester in MC3)

lowers the pKa to ~5.[1]64.

Tail Dilinoleyl (18:2)

Provides fusogenicity.[1][8]

The cis double bonds create a

"kinked" geometry, promoting

the transition to the inverted

hexagonal (

) phase during membrane

fusion.

Mechanism: The Proton Switch
DLin-MC2-DMA operates on a pH-dependent switch mechanism.[1]

Formulation (pH 4.0): The lipid is fully protonated (cationic).[1] It binds electrostatically to the

anionic phosphate backbone of the mRNA, collapsing it into a nanoparticle core.[1]

Circulation (pH 7.4): The lipid is largely neutral.[1] This prevents opsonization (binding of

serum proteins) and reduces rapid clearance by the Reticuloendothelial System (RES).

Endosomal Escape (pH 5.0 - 6.0): Upon endocytosis, the endosome acidifies.[1] DLin-MC2-
DMA becomes protonated.[1] The positively charged lipid interacts with anionic endosomal

phospholipids, disrupting the bilayer and releasing the mRNA into the cytosol.[4]
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Figure 1: Mechanism of pH-triggered endosomal escape mediated by DLin-MC2-DMA.[1]

Formulation Protocol (Microfluidic Assembly)
To generate high-quality LNPs with DLin-MC2-DMA, a staggered herringbone micromixer

(SHM) or T-junction mixer is required to ensure rapid, chaotic mixing.[1]

Materials
Ionizable Lipid: DLin-MC2-DMA (Store at -20°C).[1][2][9]

Helper Lipid: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine).[1]

Structural Lipid: Cholesterol.[1][8][10]

PEG Lipid: PEG2000-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000).

[1]

Payload: CleanCap® mRNA (e.g., Luciferase or Spike Protein).[1]

Buffers: 50mM Sodium Acetate (pH 4.0), 1x PBS (pH 7.4).

The "Standard" Molar Ratio
While optimization is specific to the cargo, the baseline ratio for MC2-based LNPs is: 50 : 10 :

38.5 : 1.5 (MC2 : DSPC : Chol : PEG)

Step-by-Step Workflow
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Organic Phase Preparation:

Dissolve all lipids in 100% Ethanol.[1]

Target Total Lipid Concentration: 10–12 mM.[1]

Ensure complete dissolution (sonicate if necessary).[1]

Aqueous Phase Preparation:

Dilute mRNA in 50mM Sodium Acetate (pH 4.0).[1]

Target mRNA Concentration: ~0.15 to 0.25 mg/mL.[1]

Note: The N/P ratio (Nitrogen on lipid / Phosphate on mRNA) should be 6:1.

Microfluidic Mixing:

Flow Rate Ratio (FRR): 3:1 (Aqueous : Organic).[1]

Total Flow Rate (TFR): 12 mL/min (depends on mixer geometry).[1]

Mechanism:[1][6][10][11] The ethanol dilution triggers rapid lipid precipitation around the

mRNA, trapping it before it can aggregate.[1]

Downstream Processing:

Dialysis/TFF: Immediately dialyze against 1x PBS (pH 7.4) for 12–24 hours to remove

ethanol and neutralize pH.

Filtration: Sterile filter using a 0.22 µm PES membrane.[1]
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Figure 2: Microfluidic manufacturing workflow for DLin-MC2-DMA LNPs.

Analytical Characterization & Validation
Trustworthiness in LNP development relies on rigorous characterization.[1]

TNS Assay (pKa Determination)
The pKa of DLin-MC2-DMA LNPs must be verified experimentally, as the apparent pKa in a

particle differs from the free lipid.[1]
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Reagent: TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid).[1] TNS is non-fluorescent in

water but fluorescent when bound to a positively charged membrane.[1]

Protocol:

Prepare buffers ranging from pH 2.5 to 9.0 (0.5 increments).

Incubate LNPs with TNS in each buffer.[1]

Measure Fluorescence (Ex: 321 nm, Em: 445 nm).[1]

Plot: Fluorescence vs. pH. The pKa is the pH at 50% maximal fluorescence.

Expected Result for MC2: ~5.64.

Quantitative Metrics Table
Parameter Method

Acceptance Criteria
(Research Grade)

Particle Size (Z-avg)
Dynamic Light Scattering

(DLS)
60 – 100 nm

Polydispersity Index (PDI) DLS < 0.20 (Monodisperse)

Encapsulation Efficiency
RiboGreen Assay (+/- Triton X-

100)
> 85%

Zeta Potential
Electrophoretic Light

Scattering
-5 to +5 mV (at pH 7.[1]4)

Apparent pKa TNS Assay 5.6 ± 0.2

Comparative Performance & Limitations[1]
MC2 vs. MC3: The Linker Length Effect
The primary difference between DLin-MC2-DMA and DLin-MC3-DMA is the linker length

between the amine and the ester.[1]

MC2: Propyl Linker (shorter)
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pKa ~5.6.[1]

MC3: Butyl Linker (longer)

pKa ~6.4.[1]

Impact: The pKa of 6.4 (MC3) aligns perfectly with the early endosome, maximizing escape.

The pKa of 5.6 (MC2) requires a more acidic environment (late endosome/lysosome) to

become fully protonated. Consequently, MC2 is generally less potent (higher ED50) for hepatic

gene silencing than MC3, but it is less likely to cause off-target immune stimulation associated

with highly cationic lipids.[1]

Stability (N-Oxide Formation)
Like all tertiary amine lipids, DLin-MC2-DMA is susceptible to oxidation, forming N-oxides

which can degrade mRNA.[1]

Mitigation: Store lipids in ethanol under Argon/Nitrogen.[1] Use antioxidants (e.g., Ethanol-

BHT) during formulation if stability is compromised.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10857451#dlin-mc2-dma-for-mrna-vaccine-
development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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